molecular formula C5H5NOS B3211109 4-Isothiazolecarboxaldehyde, 5-methyl- CAS No. 1083223-98-6

4-Isothiazolecarboxaldehyde, 5-methyl-

Cat. No.: B3211109
CAS No.: 1083223-98-6
M. Wt: 127.17 g/mol
InChI Key: RXAKIUNMPGWTJK-UHFFFAOYSA-N
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Description

4-Isothiazolecarboxaldehyde, 5-methyl- is a heterocyclic compound with the molecular formula C5H5NOS. It features a five-membered ring containing nitrogen, sulfur, and carbon atoms, with a formyl group attached to the fourth carbon and a methyl group attached to the fifth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiazolecarboxaldehyde, 5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization and oxidation steps to form the isothiazole ring. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production of 4-Isothiazolecarboxaldehyde, 5-methyl- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiazolecarboxaldehyde, 5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Isothiazolecarboxaldehyde, 5-methyl- has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Isothiazolecarboxaldehyde, 5-methyl- is unique due to the presence of both a formyl and a methyl group on the isothiazole ring. This specific substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-methyl-1,2-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-5(3-7)2-6-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAKIUNMPGWTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isothiazolecarboxaldehyde, 5-methyl-
Reactant of Route 2
4-Isothiazolecarboxaldehyde, 5-methyl-
Reactant of Route 3
4-Isothiazolecarboxaldehyde, 5-methyl-
Reactant of Route 4
4-Isothiazolecarboxaldehyde, 5-methyl-
Reactant of Route 5
4-Isothiazolecarboxaldehyde, 5-methyl-
Reactant of Route 6
4-Isothiazolecarboxaldehyde, 5-methyl-

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